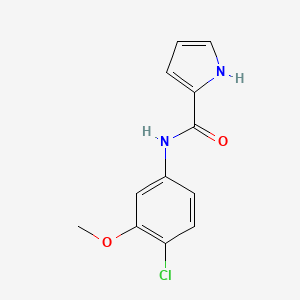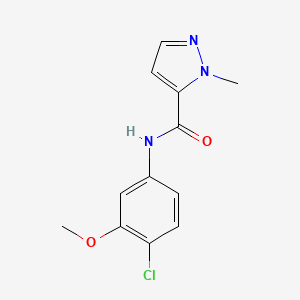
1-(4-bromophenyl)-N-(2,5-dimethyl-1,2,4-triazol-3-yl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-(4-bromophenyl)-N-(2,5-dimethyl-1,2,4-triazol-3-yl)methanesulfonamide, also known as BPTM, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BPTM is a sulfonamide derivative that exhibits potent inhibitory activity against specific enzymes and has been studied for its potential use in various biological and medicinal applications.
Mecanismo De Acción
1-(4-bromophenyl)-N-(2,5-dimethyl-1,2,4-triazol-3-yl)methanesulfonamide inhibits carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate ions. This inhibition leads to a decrease in the concentration of bicarbonate ions, which can have various physiological effects, including the reduction of intraocular pressure.
Biochemical and Physiological Effects
1-(4-bromophenyl)-N-(2,5-dimethyl-1,2,4-triazol-3-yl)methanesulfonamide has been shown to exhibit various biochemical and physiological effects, including the reduction of intraocular pressure, the inhibition of tumor cell growth, and the prevention of bone resorption. It has also been studied for its potential use in the treatment of various diseases, including glaucoma, osteoporosis, and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-bromophenyl)-N-(2,5-dimethyl-1,2,4-triazol-3-yl)methanesulfonamide has several advantages for laboratory experiments, including its potent inhibitory activity against carbonic anhydrase and its potential use in various biological and medicinal applications. However, 1-(4-bromophenyl)-N-(2,5-dimethyl-1,2,4-triazol-3-yl)methanesulfonamide also has some limitations, including its potential toxicity and the need for further studies to determine its efficacy and safety in vivo.
Direcciones Futuras
There are several future directions for the study of 1-(4-bromophenyl)-N-(2,5-dimethyl-1,2,4-triazol-3-yl)methanesulfonamide, including the development of more potent and selective inhibitors of carbonic anhydrase, the investigation of its potential use in the treatment of various diseases, and the development of new synthetic methods for the production of 1-(4-bromophenyl)-N-(2,5-dimethyl-1,2,4-triazol-3-yl)methanesulfonamide and its derivatives. Additionally, further studies are needed to determine the efficacy and safety of 1-(4-bromophenyl)-N-(2,5-dimethyl-1,2,4-triazol-3-yl)methanesulfonamide in vivo and to elucidate its mechanism of action in various physiological processes.
Métodos De Síntesis
1-(4-bromophenyl)-N-(2,5-dimethyl-1,2,4-triazol-3-yl)methanesulfonamide can be synthesized using a variety of methods, including the reaction of 4-bromoaniline with 2,5-dimethyl-1,2,4-triazole-3-thiol in the presence of a suitable base. The reaction can be carried out using different solvents and conditions to achieve the desired yield and purity of the product.
Aplicaciones Científicas De Investigación
1-(4-bromophenyl)-N-(2,5-dimethyl-1,2,4-triazol-3-yl)methanesulfonamide has been extensively studied for its potential use as an enzyme inhibitor in various biological and medicinal applications. It has been shown to exhibit potent inhibitory activity against carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes, including acid-base balance, respiration, and bone resorption.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-N-(2,5-dimethyl-1,2,4-triazol-3-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN4O2S/c1-8-13-11(16(2)14-8)15-19(17,18)7-9-3-5-10(12)6-4-9/h3-6H,7H2,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPGTCWFXFUDOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)NS(=O)(=O)CC2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-benzyl-3-[(1-propan-2-ylpyrazol-3-yl)methylsulfonyl]-1H-1,2,4-triazole](/img/structure/B7679808.png)

![N-[methyl(propyl)sulfamoyl]propanamide](/img/structure/B7679830.png)
![4-[(2-ethylphenyl)methylsulfamoyl]-N,N-dimethylbenzamide](/img/structure/B7679838.png)
![3-[(5-benzyl-1H-1,2,4-triazol-3-yl)sulfonylmethyl]-5-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7679843.png)


![N-[(5-cyano-2-fluorophenyl)methyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B7679864.png)
![2-[4-[(4-Methylquinazolin-2-yl)methoxy]phenoxy]ethanol](/img/structure/B7679866.png)
![methyl (1S,3R)-3-[(5-ethylthiophen-2-yl)methylcarbamoylamino]cyclopentane-1-carboxylate](/img/structure/B7679873.png)

![N-[5-(cyclopentylmethyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B7679898.png)
![N-[1-[(3-chloro-4-methylphenyl)methyl]piperidin-4-yl]-N-methylethanesulfonamide](/img/structure/B7679909.png)
